molecular formula C9H9NOS B8310915 5-Ethoxythieno[2,3-c]pyridine

5-Ethoxythieno[2,3-c]pyridine

カタログ番号: B8310915
分子量: 179.24 g/mol
InChIキー: QESXXOZDVMZWEE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thieno[2,3-c]pyridine is a bicyclic heterocyclic scaffold comprising fused thiophene and pyridine rings. The 5-ethoxy derivative, 5-ethoxythieno[2,3-c]pyridine, features an ethoxy (-OCH₂CH₃) substituent at the 5-position of the thiophene ring. This compound is part of a broader class of thienopyridines, which are pharmacologically significant due to their structural resemblance to purines and their ability to interact with biological targets such as tubulin and kinases .

特性

分子式

C9H9NOS

分子量

179.24 g/mol

IUPAC名

5-ethoxythieno[2,3-c]pyridine

InChI

InChI=1S/C9H9NOS/c1-2-11-9-5-7-3-4-12-8(7)6-10-9/h3-6H,2H2,1H3

InChIキー

QESXXOZDVMZWEE-UHFFFAOYSA-N

正規SMILES

CCOC1=NC=C2C(=C1)C=CS2

製品の起源

United States

類似化合物との比較

Comparison with Structural Analogs

Substituent Position and Activity

The position and nature of substituents on the thieno[2,3-c]pyridine scaffold significantly influence biological activity. Key analogs include:

2-(3′,4′,5′-Trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (3a)
  • Substituents: Trimethoxyanilino at C2, cyano at C3, methoxycarbonyl at C5.
  • Activity : IC₅₀ values of 1.1–4.7 µM against cancer cell lines (e.g., A431, HCT-116) .
  • Mechanism : Inhibits tubulin polymerization by binding to the colchicine site, inducing G2/M arrest and apoptosis .
N-Methoxycarbonyl-2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (1a)
  • Substituents : Trimethoxybenzoyl at C3, methoxycarbonyl at C6.
  • Activity : IC₅₀ values of 25–440 nM, demonstrating higher potency than 3a due to the benzoyl group enhancing tubulin binding .
5m (3-Trifluoromethyl-substituted analog)
  • Substituents : Trifluoromethyl at C3.
  • Activity : IC₅₀ of 2.02 µM, highlighting the impact of electron-withdrawing groups at C3 .

Key Insight: Ethoxy or methoxy groups at C5 (as in 5-ethoxythieno[2,3-c]pyridine) are hypothesized to modulate solubility and steric interactions, though direct data are lacking. Substitutions at C6 (e.g., methoxycarbonyl) enhance potency, likely due to improved binding to tubulin’s hydrophobic pocket .

Core Saturation: Tetrahydro vs. Non-Tetrahydro Derivatives

  • Demonstrated IC₅₀ values in nM–µM ranges against cancer cells .
  • Non-Tetrahydro Derivatives (e.g., furo[2,3-c]pyridines): Planar structures (e.g., 5-methoxyfuro[2,3-c]pyridine) show melatonin receptor affinity but weaker cytotoxicity compared to thieno analogs .

Comparison with Other Fused Heterocycles

Compound Class Core Structure Notable Substituents Biological Activity Mechanism
Thieno[2,3-c]pyridines Thiophene + pyridine Ethoxy (C5) Hypothesized antitubulin activity Tubulin polymerization inhibition (predicted)
Thieno[3,2-c]pyridines Thiophene + pyridine Cyanobenzyl (C5) Antithrombotic (historical patents) PDE inhibition
Pyrrolo[2,3-c]pyridines Pyrrole + pyridine Chloro (C7) Cytotoxic (IC₅₀ ~1–10 µM) EGFR/p53 pathway modulation

Key Difference: Thieno[2,3-c]pyridines exhibit stronger antitubulin activity compared to pyrrolo or furo analogs, likely due to sulfur’s electronic effects enhancing target binding .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。